1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)-
Description
The compound “1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)-” is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position and a 3-hydroxypropyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry at the 2-position is specified as (2S), which is critical for its biological activity and synthetic applications. Pyrrolidinecarboxylic acid derivatives, particularly those with ester functionalities, are widely used as intermediates in pharmaceutical synthesis due to their structural similarity to proline and their role in modulating peptide conformation and stability .
Properties
IUPAC Name |
tert-butyl (2S)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNIRHFBXQBTF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- Structure : The compound features a pyrrolidine ring, a carboxylic acid group, and a hydroxypropyl side chain.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antioxidant Activity
Research indicates that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit significant antioxidant properties. These properties are attributed to the ability of the molecule to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of pyrrolidine compounds showed enhanced antioxidant activity compared to their non-pyrrolidine counterparts .
Neuroprotective Effects
In neuropharmacological studies, it was found that certain pyrrolidine derivatives can offer neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of neurotransmitter levels and reduction of neuroinflammation .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory conditions .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of related pyrrolidine compounds demonstrated that they could significantly reduce lipid peroxidation in neuronal cells. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater protective effects against oxidative damage .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration in dopaminergic neurons. This suggests a potential therapeutic role in managing symptoms associated with Parkinson's disease .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Significant reduction in oxidative stress markers |
| Study B | Neuroprotection | Improved motor function in animal models |
| Study C | Anti-inflammatory Effects | Inhibition of cytokine production |
Scientific Research Applications
The compound 1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)- is a derivative of pyrrolidine carboxylic acid, which has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 229.32 g/mol. The structure features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid ester functional group that contributes to its reactivity and potential applications.
Medicinal Chemistry
1-Pyrrolidinecarboxylic acid derivatives have been studied for their potential therapeutic effects. They exhibit:
- Antiviral Activity : Research indicates that compounds with similar structures may inhibit viral replication, making them candidates for antiviral drug development.
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can protect neural cells from damage, which is significant for treating neurodegenerative diseases.
Case Study: Neuroprotection
A study investigating the neuroprotective properties of pyrrolidine derivatives showed that they could reduce oxidative stress in neuronal cells, suggesting their potential in treating conditions like Alzheimer's disease.
Agriculture
In agriculture, pyrrolidine derivatives are being explored as:
- Pesticides and Herbicides : Their ability to interact with biological systems makes them suitable candidates for developing new agrochemicals that target pests without harming crops.
Case Study: Pesticidal Activity
Research on similar compounds demonstrated effective pest control while minimizing environmental impact, indicating the potential of 1-pyrrolidinecarboxylic acid derivatives in sustainable agriculture.
Materials Science
In materials science, the compound can be utilized to synthesize:
- Polymers : Its functional groups allow for incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability.
Case Study: Polymer Blends
A study highlighted the use of pyrrolidine-based esters in creating polymer blends with improved mechanical properties compared to conventional materials.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Inhibition of viral replication in vitro |
| Neuroprotective agents | Reduction of oxidative stress in neuronal cells | |
| Agriculture | Pesticides | Effective pest control with minimal environmental impact |
| Materials Science | Polymer synthesis | Enhanced mechanical properties in polymer blends |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related pyrrolidinecarboxylic acid esters, highlighting key differences in substituents, stereochemistry, and physicochemical properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Stereochemistry | LogP | PSA (Ų) | Key Applications/Notes | References |
|---|---|---|---|---|---|---|---|---|
| Target compound: 1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)- | Not explicitly provided* | ~273.35 (estimated) | 2-(3-hydroxypropyl), tert-butyl ester | (2S) | ~1.5† | ~80† | Likely intermediate for antineoplastic or peptide-based drugs | [3, 10] |
| 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester (1573119-55-7) | C12H22N2O3 | 242.31 | 2-(3-hydroxypropylamino carbonyl), tert-butyl ester | (2R) | 1.2‡ | 84.0 | Peptide synthesis intermediate; stereochemical inversion at C2 alters bioactivity | [10] |
| [2S-[2R[1S, 2S*]]]-2-[1-methoxy-2-methyl-3-oxo-3-benzylamino-propyl]-1-pyrrolidinecarboxylic acid tert-butyl ester (3a) | C21H32N2O4 | 376.49 | 2-(benzylamino-methoxy-methyl-oxo propyl) | (2S) | N/A | N/A | Antineoplastic activity against human cancer cell lines (yield: 81%) | [3] |
| 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- (101469-92-5) | C9H17NO3 | 187.24 | 3-hydroxy, tert-butyl ester | (3S) | ~0.8† | 60.5† | Medicinal chemistry (e.g., protease inhibitors) | [11] |
| 1-Pyrrolidinecarboxylic acid,3-hydroxy-3-(3-hydroxypropyl)-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester (708273-33-0) | C20H30N2O6 | 394.46 | 3-hydroxy-3-(3-hydroxypropyl), benzyloxycarbonyl amino | (4S) | N/A | 119.0† | Complex peptide modifications; high polarity due to dual hydroxyl and carbamate groups | [6, 9] |
*Molecular formula and weight estimated based on structural analogs.
†Calculated or inferred from analogous compounds.
‡Data from .
Key Differences and Implications
Substituent Position and Bioactivity: The target compound’s 2-(3-hydroxypropyl) group distinguishes it from derivatives with amino carbonyl (e.g., 1573119-55-7) or benzylamino substitutions (e.g., 3a). In contrast, the 3-hydroxy-substituted analog (101469-92-5) exhibits lower molecular weight (187.24 vs. ~273.35) and reduced steric hindrance, favoring its use in small-molecule drug design .
Stereochemical Impact :
- The (2S) configuration in the target compound contrasts with the (2R) isomer in 1573119-55-6. Such stereochemical differences can significantly alter receptor binding; for example, (2S)-configured pyrrolidines are often prioritized in protease inhibitor design due to enhanced enantioselectivity .
Synthetic Yields and Feasibility: Compounds like 3a–c () achieve yields of 75–81% via coupling reactions, suggesting that similar protocols could be adapted for the target compound.
Pharmaceutical Relevance :
- Analogs with tert-butyl esters (e.g., 3a, 101469-92-5) are frequently employed as prodrugs or protecting groups in antineoplastic agents (e.g., dolastatin derivatives) and antihypertensives (e.g., captopril analogs) .
Q & A
Basic: What are the recommended synthetic pathways for preparing (2S)-1-Pyrrolidinecarboxylic acid derivatives, and how do reaction conditions influence yield?
Answer:
Synthesis of pyrrolidinecarboxylic acid derivatives typically involves multi-step protocols, including:
- Acylation/Protection: Use of tert-butyl esters (e.g., Boc-protection) to stabilize reactive groups .
- Stereochemical Control: Chiral catalysts or enantioselective reagents to preserve the (2S) configuration .
- Coupling Reactions: Amide bond formation via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
Key Considerations: - Temperature control (e.g., -15°C for sensitive intermediates) to avoid racemization .
- Solvent choice (e.g., THF for polar aprotic conditions) to enhance reaction efficiency .
- Purification via column chromatography or crystallization to isolate high-purity products .
Basic: How can the stereochemical integrity of the (2S) configuration be validated during synthesis?
Answer:
- Chiral HPLC: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .
- Optical Rotation: Compare measured [α]D values with literature data for the (2S) enantiomer .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction studies .
Note: Ensure reaction conditions (e.g., pH, temperature) do not promote epimerization, especially during deprotection steps .
Advanced: What computational methods are suitable for predicting the reactivity of the 3-hydroxypropyl substituent in this compound?
Answer:
- DFT Calculations: Model nucleophilic/electrophilic sites using Gaussian or ORCA software to predict reaction pathways .
- Molecular Dynamics (MD): Simulate solvent interactions and conformational flexibility of the hydroxypropyl group .
- Docking Studies: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Validation: Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .
Advanced: How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?
Answer:
- Acidic Conditions: The tert-butyl ester is susceptible to cleavage via protonation of the carbonyl oxygen, leading to carboxylic acid formation .
- Basic Conditions: Hydrolysis occurs via nucleophilic attack (e.g., OH⁻) on the ester carbonyl, forming a carboxylate salt .
Stability Testing:- Monitor degradation by LC-MS under varying pH (1–14) .
- Use TLC to detect byproducts during stability studies .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the pyrrolidine ring (δ 2.5–4.0 ppm for protons) and tert-butyl group (δ 1.2–1.4 ppm) .
- IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) and hydroxypropyl O-H (~3450 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What are the potential toxicity risks associated with handling this compound, and what safety protocols are recommended?
Answer:
- Toxicity Risks:
- Acute toxicity (oral/dermal) based on structurally similar pyrrolidine derivatives .
- Possible carcinogenicity (IARC Class 2B) if impurities like nitrosamines are present .
- Safety Protocols:
Advanced: How does the hydroxypropyl substituent affect the compound’s solubility and bioavailability in pharmacological studies?
Answer:
- Solubility: The hydroxypropyl group enhances hydrophilicity, improving aqueous solubility (test via shake-flask method) .
- Bioavailability:
Basic: What are the storage recommendations to ensure long-term stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
